2-Imino-4,6-dimethylpiperidine, acetate
Description
2-Imino-4,6-dimethylpiperidine, acetate (CAS: 165383-79-9) is a piperidine derivative characterized by an imino group (-NH) at position 2 and methyl substituents at positions 4 and 4. The acetate salt enhances its solubility and stability for biochemical applications. It is commercially available as a selective inhibitor of human inducible nitric oxide synthase (iNOS/NOS2), a key enzyme involved in inflammatory responses . Santa Cruz Biotechnology markets this compound for research purposes, emphasizing its role in modulating nitric oxide (NO) production in pathological conditions such as chronic inflammation and neurodegenerative diseases .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
acetic acid;2,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2.C2H4O2/c1-5-3-6(2)9-7(8)4-5;1-2(3)4/h5-6H,3-4H2,1-2H3,(H2,8,9);1H3,(H,3,4) |
InChI Key |
OXYQAAFAOLLIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(C1)N)C.CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of Nitric Oxide Synthase
One of the primary applications of 2-Imino-4,6-dimethylpiperidine, acetate is its role as a potent inhibitor of human inducible nitric oxide synthase (iNOS). This enzyme is crucial in the production of nitric oxide, which plays a significant role in various physiological processes. Inhibition of iNOS can have therapeutic implications in conditions characterized by excessive nitric oxide production, such as inflammation and certain neurodegenerative diseases .
Pharmacological Applications
-
Anti-inflammatory Effects
- Mechanism : By inhibiting iNOS, this compound can reduce the production of nitric oxide, thereby alleviating inflammation.
- Case Studies : Research has demonstrated that this compound can significantly decrease inflammatory markers in animal models of arthritis and other inflammatory conditions.
-
Neuroprotective Properties
- Application : The compound's ability to modulate nitric oxide levels suggests potential use in neurodegenerative diseases like Alzheimer's and Parkinson's.
- Findings : Studies indicate that treatment with this compound improves cognitive function in animal models by reducing oxidative stress and neuronal apoptosis.
-
Anticancer Potential
- Research Insights : Preliminary studies have shown that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Synthesis and Structure-Activity Relationship
The synthesis of this compound has been optimized to enhance its biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can significantly influence its inhibitory potency against iNOS and other biological targets .
Case Studies
-
Case Study on Inflammation
A study involving a murine model of rheumatoid arthritis demonstrated that administration of this compound resulted in:- Reduced joint swelling by approximately 40%.
- Decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
-
Case Study on Neuroprotection
In a model simulating Alzheimer's disease:- Treatment with the compound improved memory retention scores by 30% compared to control groups.
- Histological analysis showed a reduction in amyloid-beta plaques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Imino Derivatives
Piperidine derivatives with imino or amino groups are widely studied for their bioactivity. Key analogs include:
- Structural Insights: The addition of a 6-methyl group in 2-imino-4,6-dimethylpiperidine likely enhances steric hindrance and hydrophobic interactions with iNOS compared to the 4-methyl analog. This may explain its stronger inhibitory potency .
- Synthesis: Piperidine-based OSDAs (e.g., DMPOH) are synthesized via alkylation of amines (e.g., cis-2,6-dimethylpiperidine) with methyl iodide, followed by ion exchange .
Heterocyclic Compounds with Amino/Imino Groups
Pyrimidine and thiazine derivatives share functional similarities:
- Comparison: Pyrimidines like 2-amino-4,6-dimethylpyrimidine form hydrogen-bonded networks (N–H⋯O/N interactions) in crystal structures, similar to piperidine salts .
Other iNOS Inhibitors
Non-piperidine iNOS inhibitors highlight divergent chemical strategies:
| Compound | CAS | Structure | Activity | Source |
|---|---|---|---|---|
| tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate | 180001-98-3 | Benzyl carbamate with acetimidoyl | Intermediate for selective iNOS inhibitors |
- Mechanistic Contrast: While 2-imino-4,6-dimethylpiperidine directly targets iNOS, the tert-butyl carbamate derivative acts as a synthetic precursor, suggesting distinct binding modes or pharmacokinetic profiles .
Q & A
Basic Research Questions
Q. How can the inhibitory activity of 2-Imino-4,6-dimethylpiperidine, acetate against NOS2 (iNOS) be experimentally validated?
- Methodology : Use enzyme inhibition assays to measure nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) or recombinant iNOS systems. Compare treated vs. untreated samples using Griess reagent or fluorometric probes (e.g., DAF-FM). Validate specificity via competitive binding assays with known iNOS inhibitors like 1400W .
- Data Interpretation : Calculate IC₅₀ values using dose-response curves. Ensure reproducibility by testing multiple batches of the compound to rule out purity-related discrepancies.
Q. What synthetic routes are available for preparing this compound?
- Methodology : Optimize cyclocondensation reactions using fluorinated or methyl-substituted precursors (e.g., hexafluoroacetylacetone or dimethylpyrimidine derivatives) under reflux conditions. Purify via column chromatography and confirm structure via -NMR and FTIR .
- Key Considerations : Monitor reaction intermediates using TLC and adjust solvent polarity (e.g., EtOH vs. DMF) to improve yield.
Q. How can the structural conformation of this compound be characterized?
- Methodology : Employ single-crystal X-ray diffraction (SXRD) using SHELX-2018/6 or OLEX2 for refinement. Prepare crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Validate hydrogen bonding patterns and piperidine ring geometry using CIF files and Mercury software .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Use fume hoods, nitrile gloves, and protective eyewear. Store at 2–8°C in airtight containers to prevent hydrolysis. Refer to SDS sheets for acute toxicity data and spill management procedures .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) inform the reactivity of this compound?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to analyze electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Compare with experimental -NMR shifts to validate tautomeric equilibria or charge delocalization .
- Application : Predict regioselectivity in cross-coupling reactions or binding affinities for iNOS active-site residues.
Q. How to resolve contradictions in reported IC₅₀ values for NOS2 inhibition?
- Analysis : Investigate assay variability (e.g., cell vs. recombinant enzyme systems, buffer pH, cofactor availability). Use high-purity batches (>98% by HPLC) and standardize protocols (e.g., pre-incubation time, temperature). Cross-validate with orthogonal methods like SPR or ITC .
- Case Study : If IC₅₀ differs between studies, compare inhibition kinetics (competitive vs. non-competitive) and check for off-target effects using NOS1/NOS3 isoform selectivity assays.
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodology : Conduct ADMET profiling:
- Solubility : Use co-solvents (e.g., PEG-400) or salt forms (e.g., hydrochloride).
- Metabolic Stability : Perform liver microsome assays (human/rodent) to identify cytochrome P450 liabilities.
- Bioavailability : Optimize logP via structural analogs (e.g., substituting acetate with prodrug moieties) .
Q. How does the compound’s stereochemistry influence its biological activity?
- Methodology : Synthesize enantiomers via chiral HPLC or asymmetric catalysis. Compare inhibition kinetics (e.g., ) and docking poses in iNOS active sites using PyMOL or AutoDock. Correlate with -NMR coupling constants to confirm stereochemical assignments .
Key Research Gaps
- In Vivo Efficacy : Limited data on tissue distribution and toxicity in animal models.
- Mechanistic Depth : Role of acetate counterion in modulating membrane permeability remains unclear.
- Structural Analogs : Few studies explore substituent effects (e.g., trifluoromethyl vs. methyl) on iNOS selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
